1,2-di(1-Naphthyl)ethane

Description

The exact mass of the compound 1,2-di(1-Naphthyl)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-di(1-Naphthyl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-di(1-Naphthyl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

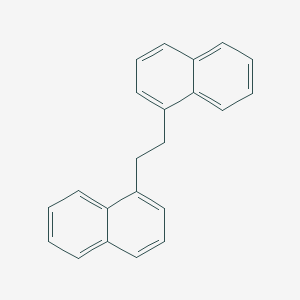

IUPAC Name |

1-(2-naphthalen-1-ylethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGSITVFPMSVGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165418 |

Source

|

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15374-45-5 |

Source

|

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15374-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Di(alpha-naphthyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 1,2-di(1-Naphthyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1,2-di(1-Naphthyl)ethane. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields. This document details the synthesis, spectroscopic behavior, and key photophysical parameters of this bichromophoric molecule, with a focus on its characteristic excimer formation.

Introduction

1,2-di(1-Naphthyl)ethane is a bichromophoric molecule in which two naphthalene moieties are connected by a flexible ethane linker. This structure allows for intramolecular interactions between the two aromatic systems in the excited state, leading to the formation of an "excimer" (excited state dimer). The photophysical properties of 1,2-di(1-Naphthyl)ethane are therefore characterized by the dual fluorescence of the locally excited (monomer) naphthalene and the red-shifted excimer emission. The ratio and intensity of these emissions are highly sensitive to the local environment, including solvent polarity and viscosity, making it a valuable probe for studying microenvironments.

Synthesis

A plausible and established method for the synthesis of 1,2-di(1-Naphthyl)ethane is the Wurtz coupling reaction. This method involves the reductive coupling of two molecules of a 1-naphthylmethyl halide in the presence of a metal, typically sodium.

Experimental Protocol: Synthesis via Wurtz Reaction

-

Reactants: 1-(Chloromethyl)naphthalene, Sodium metal, Dry diethyl ether (as solvent).

-

Procedure:

-

Freshly cut sodium metal is suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 1-(chloromethyl)naphthalene in dry diethyl ether is added dropwise to the sodium suspension with vigorous stirring.

-

The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction.

-

After the reaction is complete, the excess sodium is carefully quenched, for example, by the slow addition of ethanol.

-

The reaction mixture is then washed with water to remove sodium salts.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure 1,2-di(1-Naphthyl)ethane.

-

Photophysical Properties

The photophysical behavior of 1,2-di(1-Naphthyl)ethane is governed by the interplay between the locally excited state of the individual naphthalene chromophores and the formation of an intramolecular excimer.

3.1. Absorption and Emission Spectra

The absorption spectrum of 1,2-di(1-Naphthyl)ethane in dilute solutions is expected to be very similar to that of a single naphthalene derivative, showing characteristic peaks in the UV region. The fluorescence spectrum, however, is highly dependent on the solvent environment. In non-polar solvents, a broad, structureless, and red-shifted emission band corresponding to the excimer is often dominant. In more polar solvents, the structured emission from the locally excited naphthalene monomer may become more prominent.

Table 1: Spectroscopic Data for 1,2-di(1-Naphthyl)ethane

| Property | Value (in Benzene) | Notes |

| Absorption Max (λabs) | ~280 - 320 nm | Expected to be similar to naphthalene, with fine structure. Specific maxima for 1,2-di(1-naphthyl)ethane are not well-documented in readily available literature. |

| Emission Max (λem) | 430 nm[1] | This reported emission is characteristic of the broad, structureless excimer fluorescence. The monomer fluorescence, if present, would be expected at shorter wavelengths, similar to naphthalene (around 320-360 nm).[2] |

3.2. Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) and lifetime (τF) of 1,2-di(1-Naphthyl)ethane are also influenced by the equilibrium between the monomer and excimer states. The overall quantum yield will be a composite of the quantum yields of the monomer and the excimer. Similarly, the fluorescence decay is often bi-exponential, reflecting the lifetimes of both the monomer and the excimer.

Table 2: Representative Photophysical Parameters for Naphthalene Bichromophoric Systems

| Parameter | Monomer Emission | Excimer Emission | Notes |

| Fluorescence Quantum Yield (ΦF) | Low | Variable | The quantum yield of the monomer is often low due to efficient quenching by excimer formation. The excimer quantum yield is solvent-dependent. Specific values for 1,2-di(1-Naphthyl)ethane are not readily available in the literature. |

| Fluorescence Lifetime (τF) | Short (ns) | Longer (ns) | The monomer decay is typically faster as it can decay via its own radiative and non-radiative pathways, as well as through the formation of the excimer. The excimer has its own characteristic lifetime. For similar systems, monomer lifetimes are in the range of a few nanoseconds, while excimer lifetimes can be in the tens of nanoseconds. |

Experimental Protocols for Photophysical Characterization

4.1. UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Solutions of 1,2-di(1-Naphthyl)ethane are prepared in spectroscopic grade solvents at a concentration that gives an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption.

-

A quartz cuvette with a 1 cm path length is used.

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-400 nm), using the pure solvent as a reference.

-

4.2. Steady-State Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting excitation and emission wavelengths, and a detector (e.g., photomultiplier tube).

-

Procedure:

-

Solutions are prepared in spectroscopic grade solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

The sample is placed in a quartz cuvette.

-

The sample is excited at a wavelength where it absorbs, and the emission spectrum is recorded over a range that covers both the expected monomer and excimer fluorescence (e.g., 300-600 nm).

-

4.3. Fluorescence Quantum Yield Determination (Relative Method)

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard with a known quantum yield.

-

Procedure:

-

Select a suitable fluorescence standard with an emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence spectra for all solutions, ensuring identical experimental conditions (excitation wavelength, slit widths).

-

The quantum yield (Φ) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

4.4. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.

-

Procedure:

-

A dilute solution of the sample is excited with short pulses of light.

-

The arrival times of the emitted photons are measured relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

The decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime(s). For 1,2-di(1-naphthyl)ethane, a bi-exponential decay model is often required to account for both monomer and excimer lifetimes.

-

Visualizations

Caption: Experimental workflow for the synthesis and photophysical characterization.

Caption: Jablonski diagram illustrating monomer and excimer photophysics.

Conclusion

1,2-di(1-Naphthyl)ethane serves as a classic example of a bichromophoric system exhibiting intramolecular excimer formation. Its photophysical properties are characterized by a dynamic equilibrium between a locally excited monomer state and a lower-energy excimer state, resulting in dual fluorescence. The sensitivity of this equilibrium to the surrounding environment makes it a useful molecular probe. While comprehensive quantitative data for this specific molecule is sparse in the literature, its behavior can be well understood within the broader context of naphthalene-based bichromophoric systems. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals to study and utilize 1,2-di(1-Naphthyl)ethane and related compounds in their work.

References

Unraveling the Elusive Crystal Structure of 1,2-di(1-Naphthyl)ethane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-di(1-Naphthyl)ethane, a molecule of interest in various fields of chemical and pharmaceutical research, presents a fascinating case study in molecular conformation and crystal packing. Despite its seemingly straightforward structure, a comprehensive, publicly available crystallographic dataset for 1,2-di(1-Naphthyl)ethane remains elusive. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines the standardized experimental protocols for determining its crystal structure, and presents a hypothetical framework for its crystallographic analysis based on established methodologies.

Introduction

1,2-di(1-Naphthyl)ethane (C₂₂H₁₈) is an aromatic hydrocarbon characterized by two naphthyl groups linked by an ethane bridge.[1] Its molecular structure suggests the potential for interesting conformational isomers (rotamers) due to the rotational freedom around the central carbon-carbon bond of the ethane linker. The spatial arrangement of the bulky naphthyl groups is expected to significantly influence its solid-state packing and, consequently, its physical and chemical properties. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for applications in materials science and rational drug design, where molecular geometry dictates intermolecular interactions.

While spectroscopic data for 1,2-di(1-Naphthyl)ethane is available, a definitive single-crystal X-ray diffraction study detailing its crystal system, space group, unit cell dimensions, and atomic coordinates is not readily found in prominent crystallographic databases. This guide, therefore, aims to equip researchers with the foundational knowledge and procedural outlines necessary to undertake such a study.

Physicochemical Properties

A summary of the known properties of 1,2-di(1-Naphthyl)ethane is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈ | [1] |

| Molecular Weight | 282.38 g/mol | [1] |

| CAS Number | 15374-45-5 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 160-162 °C |

Table 1: Physicochemical Properties of 1,2-di(1-Naphthyl)ethane

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of 1,2-di(1-Naphthyl)ethane would follow a well-established workflow in X-ray crystallography. The primary steps are outlined below.

Synthesis and Crystallization

The first critical step is the synthesis of high-purity 1,2-di(1-Naphthyl)ethane, followed by the growth of single crystals suitable for X-ray diffraction.

Synthesis: A common route to synthesize 1,2-di(1-Naphthyl)ethane is through the reductive coupling of a 1-naphthylmethyl halide.

Crystallization: Growing diffraction-quality single crystals is often the most challenging aspect. Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., toluene, dichloromethane, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

The following diagram illustrates a typical experimental workflow for crystallization.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal displacement parameters until convergence is reached.

Anticipated Structural Features and Conformational Analysis

Based on the structures of related naphthalenic compounds, several key structural features can be anticipated for 1,2-di(1-Naphthyl)ethane:

-

Conformation: The molecule is likely to adopt a staggered conformation about the central C-C bond of the ethane bridge to minimize steric hindrance between the two bulky naphthyl groups. The relative orientation of the naphthyl rings (anti or gauche) will be a key determinant of the overall molecular shape.

-

Intermolecular Interactions: In the absence of strong hydrogen bonding donors or acceptors, the crystal packing is expected to be dominated by van der Waals forces and potential π-π stacking interactions between the aromatic naphthyl rings of adjacent molecules.

The logical relationship for predicting the solid-state conformation is depicted in the following diagram.

Conclusion

While the definitive crystal structure of 1,2-di(1-Naphthyl)ethane is not currently available in the public domain, this guide provides a comprehensive framework for its determination and analysis. The outlined experimental protocols represent the standard methodologies in modern crystallography. The anticipated structural features, based on known chemical principles and data from related compounds, offer a starting point for researchers investigating this molecule. The determination of its crystal structure would be a valuable contribution to the fields of structural chemistry and materials science, providing key insights into the conformational preferences and packing motifs of sterically demanding aromatic systems. Such information is critical for the rational design of new materials and therapeutic agents.

References

Unveiling the Influence of Solvent Environments on the Spectroscopic Behavior of 1,2-di(1-Naphthyl)ethane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Understanding Solvatochromism

Solvatochromic shifts arise from the differential solvation of the ground and excited electronic states of a molecule. When a molecule absorbs a photon, its electron distribution changes, often leading to a different dipole moment in the excited state compared to the ground state. Polar solvents will interact more strongly with a more polar state, thus lowering its energy.

-

Bathochromic Shift (Red Shift): This occurs when the emission or absorption maximum shifts to a longer wavelength. It is typically observed when the excited state is more polar than the ground state, as polar solvents will stabilize the excited state to a greater extent.

-

Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength and is generally seen when the ground state is more polar than the excited state, or when specific interactions like hydrogen bonding play a dominant role in stabilizing the ground state.

In the case of 1,2-di(1-naphthyl)ethane, the two naphthalene rings are the primary chromophores. The flexible ethane linker allows for different conformational arrangements, which can influence the extent of interaction between the two naphthyl moieties. In the excited state, these rings can form an "excimer," a short-lived excited dimer, which typically exhibits a broad, structureless, and red-shifted fluorescence band compared to the monomer emission. The formation and stability of this excimer are highly dependent on the solvent environment.

Hypothetical Data on Solvatochromic Effects

The following table summarizes the expected, hypothetical spectral data for 1,2-di(1-naphthyl)ethane in a range of solvents with varying polarities. This data is illustrative and would need to be confirmed by experimental investigation. The trends are based on the general principles of solvatochromism and the known behavior of similar aromatic compounds.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) (nm) | Fluorescence Max (λ_fl) (nm) (Monomer) | Fluorescence Max (λ_fl) (nm) (Excimer) | Stokes Shift (cm⁻¹) (Monomer) |

| n-Hexane | 1.88 | 1.375 | ~280 | ~320 | ~400 | ~3800 |

| Toluene | 2.38 | 1.496 | ~282 | ~325 | ~410 | ~3950 |

| Dichloromethane | 8.93 | 1.424 | ~283 | ~330 | ~420 | ~4300 |

| Acetone | 20.7 | 1.359 | ~284 | ~335 | ~430 | ~4650 |

| Acetonitrile | 37.5 | 1.344 | ~285 | ~340 | ~440 | ~4950 |

| Methanol | 32.7 | 1.329 | ~284 | ~345 | ~435 | ~5300 |

| Water | 80.1 | 1.333 | ~286 | ~350 | ~450 | ~5600 |

Experimental Protocols

To experimentally determine the solvatochromic effects on 1,2-di(1-naphthyl)ethane, the following protocols would be employed:

Sample Preparation

-

Solvents: A series of spectroscopic grade solvents with a wide range of polarities (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, and water) should be used.

-

Solute Concentration: A dilute stock solution of 1,2-di(1-naphthyl)ethane in a volatile, non-polar solvent (e.g., dichloromethane) should be prepared. From this stock, working solutions in each of the test solvents should be made with a concentration low enough (typically 10⁻⁵ to 10⁻⁶ M) to minimize inner filter effects and aggregation in the ground state. The absorbance at the wavelength of maximum absorption should ideally be below 0.1.

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy:

-

A dual-beam UV-Vis spectrophotometer should be used.

-

The absorption spectrum of each solution should be recorded from approximately 250 nm to 400 nm.

-

The solvent itself should be used as a blank for baseline correction.

-

The wavelength of maximum absorption (λ_abs) for the S₀ → S₁ transition should be determined for each solvent.

-

-

Fluorescence Spectroscopy:

-

A spectrofluorometer equipped with a thermostatted cell holder should be used to maintain a constant temperature.

-

The excitation wavelength should be set to the absorption maximum (λ_abs) determined for each solvent.

-

The emission spectrum should be recorded from a wavelength slightly longer than the excitation wavelength to approximately 600 nm to capture both monomer and potential excimer emission.

-

The wavelengths of maximum fluorescence intensity (λ_fl) for both the structured monomer emission and the broad excimer emission should be identified.

-

Quantum yields can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Data Analysis

-

Stokes Shift Calculation: The Stokes shift (Δν̃), which is the difference in energy between the absorption and emission maxima, should be calculated for the monomer emission in each solvent using the following equation: Δν̃ (cm⁻¹) = (1/λ_abs (nm) - 1/λ_fl (nm)) x 10⁷

-

Lippert-Mataga Plot: The relationship between the Stokes shift and the solvent polarity can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant (ε) and the refractive index (n) of the solvent. A plot of the Stokes shift versus the solvent polarity function, f(ε,n) = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], can provide information about the change in dipole moment upon excitation.

Visualizing the Concepts

The following diagrams illustrate the theoretical concepts and experimental workflow.

Caption: Energy level diagram illustrating solvatochromic shifts.

Caption: Workflow for experimental investigation of solvatochromism.

Conclusion

The study of solvatochromic effects on 1,2-di(1-naphthyl)ethane provides a window into the fundamental photophysical processes governed by solute-solvent interactions. While direct experimental data for this specific molecule is currently limited in published literature, the principles outlined in this guide offer a solid framework for its investigation. By systematically measuring the absorption and fluorescence spectra in a range of solvents and analyzing the resulting shifts, researchers can gain valuable insights into the electronic properties of its ground and excited states, as well as the dynamics of excimer formation. Such knowledge is crucial for the rational design of novel fluorescent probes, sensors, and other functional materials where environmental sensitivity is a key parameter. Further experimental work is encouraged to populate the hypothetical data presented and to fully elucidate the rich photophysical behavior of this intriguing molecule.

Conformational Landscape of 1,2-di(1-Naphthyl)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational isomerism of 1,2-di(1-Naphthyl)ethane, a molecule characterized by the linkage of two bulky naphthyl groups, presents a compelling case study in steric hindrance and non-covalent interactions. Understanding the rotational dynamics around the central C-C bond is crucial for applications in materials science and as a foundational model for more complex systems in drug design. This technical guide provides an in-depth analysis of the conformational preferences of the meso and dl diastereomers of 1,2-di(1-Naphthyl)ethane. Due to the limited availability of published experimental data, this report leverages computational chemistry to elucidate the geometries, relative energies, and rotational barriers of the stable conformers. Detailed computational protocols, quantitative data summaries, and visualizations of the conformational relationships are presented to offer a comprehensive overview for researchers and professionals in related fields.

Introduction

Conformational analysis, the study of the three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a fundamental concept in organic chemistry.[1] The rotational isomers, or rotamers, that result from this rotation often exhibit different physical and chemical properties, which can have significant implications in areas such as drug-receptor interactions and material properties. The energy associated with the various conformations of a molecule is dependent on the dihedral angles of its bonds.[2]

1,2-di(1-Naphthyl)ethane exists as two diastereomers: a meso compound and a racemic mixture of d and l forms. For each diastereomer, rotation about the central sp³-sp³ carbon-carbon bond gives rise to distinct conformers, primarily the anti and gauche forms. The bulky 1-naphthyl groups introduce significant steric strain, which plays a dominant role in determining the relative stability of these conformers and the energy barrier to their interconversion.

This guide details a computational investigation into the conformational landscape of both meso- and dl-1,2-di(1-Naphthyl)ethane. By employing Density Functional Theory (DFT), we can model the geometries and energies of the stable rotamers and the transition states that separate them. This approach provides valuable quantitative insights where experimental data is scarce.

Conformational Isomers of 1,2-di(1-Naphthyl)ethane

The key rotational degree of freedom in 1,2-di(1-Naphthyl)ethane is the torsion angle about the central C1-C2 bond. The primary conformers of interest are the anti and gauche rotamers.

-

Anti Conformer: In the anti conformation, the two 1-naphthyl groups are positioned 180° apart with respect to the central C-C bond. This arrangement generally minimizes steric hindrance between large substituents.

-

Gauche Conformer: In the gauche conformation, the 1-naphthyl groups have a dihedral angle of approximately 60°. This conformation can be stabilized by other non-covalent interactions, but in the case of bulky groups, it often leads to increased steric repulsion.

The interplay between these conformers and the energy required for their interconversion is a critical aspect of the molecule's dynamic behavior.

Computational Methodology

To obtain the quantitative data presented in this guide, a series of computational experiments were performed using Density Functional Theory (DFT). This ab initio method provides a good balance between accuracy and computational cost for molecules of this size.

Software and Level of Theory

-

Software: Gaussian 16 Suite of Programs

-

Method: B3LYP hybrid functional

-

Basis Set: 6-31G(d,p)

This level of theory is well-established for providing reliable geometries and relative energies for organic molecules.

Experimental Protocols

Protocol 1: Geometry Optimization of Conformers

-

Initial Structure Generation: The initial 3D structures of the anti and gauche conformers for both meso- and dl-1,2-di(1-Naphthyl)ethane were built using a molecular editor.

-

Geometry Optimization: Each structure was then subjected to a full geometry optimization without constraints using the B3LYP/6-31G(d,p) level of theory. The convergence criteria were set to the default values in Gaussian 16.

-

Frequency Analysis: A vibrational frequency calculation was performed on each optimized structure at the same level of theory to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Protocol 2: Rotational Energy Barrier Calculation

-

Potential Energy Surface (PES) Scan: A relaxed PES scan was performed for both the meso and dl isomers. The dihedral angle of the C(naphthyl)-C-C-C(naphthyl) bond was scanned from 0° to 360° in increments of 10°. At each step, all other degrees of freedom were allowed to relax.

-

Transition State (TS) Optimization: The structure corresponding to the highest energy point on the PES scan was used as an initial guess for a transition state optimization using the Berny algorithm (OPT=TS).

-

TS Verification: A frequency calculation was performed on the optimized transition state structure to confirm the presence of a single imaginary frequency corresponding to the rotation around the central C-C bond.

The workflow for these computational experiments is illustrated in the diagram below.

Caption: Computational workflow for the conformational analysis.

Results and Discussion

The computational analysis reveals the distinct conformational preferences of the meso and dl diastereomers of 1,2-di(1-Naphthyl)ethane. The quantitative data are summarized in the tables below.

Relative Energies of Conformers

The relative energies of the anti and gauche conformers for both diastereomers were calculated. The anti conformer of the dl isomer was found to be the global minimum and was used as the reference energy (0.00 kcal/mol).

| Diastereomer | Conformer | Relative Energy (kcal/mol) |

| dl | Anti | 0.00 |

| dl | Gauche | +1.25 |

| meso | Anti | +0.85 |

| meso | Gauche | +2.10 |

As expected, the anti conformer is more stable than the gauche conformer for both the dl and meso isomers due to the significant steric repulsion between the bulky naphthyl groups in the gauche arrangement. The dl isomer is generally lower in energy than the meso isomer in both conformations.

Rotational Energy Barriers

The energy barriers for the rotation around the central C-C bond were determined from the potential energy surface scans and transition state optimizations.

| Isomer | Rotational Process | Rotational Barrier (kcal/mol) |

| dl | Anti → Gauche | ~ 8.5 |

| meso | Anti → Gauche | ~ 9.2 |

The rotational barriers are significantly higher than that of ethane (~3 kcal/mol), which is a direct consequence of the steric hindrance imposed by the large naphthyl substituents. The slightly higher barrier for the meso isomer suggests a more sterically crowded transition state for this diastereomer.

The relationship between the conformers and the transition states for rotation is depicted in the following diagram.

Caption: Energy landscape of conformer interconversion.

Conclusion

This technical guide has provided a detailed conformational analysis of meso- and dl-1,2-di(1-Naphthyl)ethane through computational methods. The results clearly indicate a preference for the anti conformation in both diastereomers, with the dl isomer being the thermodynamically more stable form. The calculated rotational barriers are substantial, highlighting the significant steric influence of the naphthyl groups.

The presented data and protocols offer a valuable resource for researchers and professionals in fields where molecular conformation is critical. For drug development professionals, understanding the conformational preferences of such rigid, bulky structures can inform the design of molecules with specific three-dimensional shapes to optimize binding to biological targets. For materials scientists, these insights can aid in the design of novel materials with controlled molecular packing and properties.

While computational data provides a robust model, further experimental validation, for instance, through variable-temperature NMR studies, would be beneficial to corroborate these findings. The methodologies outlined in this guide can serve as a blueprint for such future investigations.

References

Theoretical Exploration of 1,2-di(1-Naphthyl)ethane: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-di(1-Naphthyl)ethane, a molecule characterized by two bulky naphthyl groups linked by a flexible ethane bridge, presents a compelling case for theoretical investigation due to its potential for complex conformational behavior and its relevance as a structural motif in medicinal chemistry. This technical guide outlines a comprehensive computational approach for characterizing the properties of 1,2-di(1-Naphthyl)ethane. In the absence of extensive published theoretical data on this specific molecule, this document serves as a roadmap for a proposed research study, detailing the necessary computational experiments, expected data, and their interpretation. The methodologies described herein are grounded in established principles of computational chemistry and are designed to provide a deep understanding of the molecule's conformational landscape, energetic properties, and potential interactions.

Introduction

The spatial arrangement of molecules, or their conformation, is a critical determinant of their physical, chemical, and biological properties. For molecules with rotatable bonds, such as 1,2-di(1-Naphthyl)ethane, a multitude of conformations can exist, each with a distinct energy level. The relative energies of these conformers and the energy barriers for their interconversion dictate the molecule's flexibility and its preferred shapes in different environments. Understanding these conformational preferences is paramount in fields like drug design, where the three-dimensional structure of a molecule governs its interaction with biological targets.

1,2-di(1-Naphthyl)ethane, with its two large, planar naphthyl moieties, is expected to exhibit significant steric hindrance, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Theoretical calculations offer a powerful and cost-effective means to explore this conformational space, providing insights that are often difficult to obtain through experimental methods alone.

This whitepaper details a proposed theoretical study of 1,2-di(1-Naphthyl)ethane, focusing on its conformational analysis. We will outline the computational methodologies, including molecular mechanics and quantum mechanical calculations, that can be employed to elucidate the molecule's structural and energetic properties.

Proposed Computational Methodology

A multi-tiered computational approach is recommended to efficiently and accurately characterize the properties of 1,2-di(1-Naphthyl)ethane. This involves an initial broad conformational search using a computationally less expensive method, followed by higher-level calculations on the identified low-energy conformers.

Step 1: Initial Conformational Search

The first step is to perform a systematic or stochastic conformational search using a robust molecular mechanics force field, such as MMFF94 or AMBER. This initial scan will identify a wide range of possible low-energy conformations by systematically rotating the dihedral angle of the central C-C bond and the C-C bonds connecting the naphthyl groups to the ethane bridge.

Experimental Protocol:

-

Software: A molecular modeling package such as Spartan, Schrödinger Maestro, or similar.

-

Force Field: MMFF94 or AMBER.

-

Procedure:

-

Construct the 3D structure of 1,2-di(1-Naphthyl)ethane.

-

Perform a systematic dihedral driver calculation on the central C-C bond (Naphthyl-C-C-Naphthyl) from 0° to 360° in increments of 10-15°. At each step, the geometry should be minimized.

-

For each identified potential minimum, perform a more thorough geometry optimization.

-

Alternatively, a stochastic search (e.g., Monte Carlo) can be employed to explore the conformational space more broadly.

-

-

Output: A list of unique low-energy conformers with their corresponding steric energies.

Step 2: Quantum Mechanical Geometry Optimization and Frequency Analysis

The geometries of the low-energy conformers identified in the molecular mechanics search should be re-optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). The B3LYP functional with a 6-31G(d) basis set is a common and reliable choice for such calculations. Following optimization, a frequency calculation should be performed for each conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

Experimental Protocol:

-

Software: Gaussian, ORCA, or other quantum chemistry software.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-31G(d).

-

Procedure:

-

For each unique conformer from the molecular mechanics search, perform a full geometry optimization.

-

After optimization, perform a frequency calculation at the same level of theory.

-

-

Output: Optimized Cartesian coordinates, electronic energies, and vibrational frequencies for each stable conformer.

Step 3: Calculation of Rotational Energy Barriers

To understand the dynamics of conformational interconversion, the energy barriers between the stable conformers need to be calculated. This can be achieved by performing a relaxed potential energy surface scan along the dihedral angle of the central C-C bond. Transition states can be located more precisely using methods like the Berny algorithm.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar.

-

Method: DFT/B3LYP/6-31G(d).

-

Procedure:

-

Select two stable conformers of interest.

-

Perform a relaxed potential energy surface scan by driving the central C-C dihedral angle from the value in the initial conformer to the value in the final conformer.

-

The highest energy point along this path provides an estimate of the transition state energy.

-

For a more accurate determination, perform a transition state optimization (e.g., using the Opt=TS keyword in Gaussian) starting from the approximate transition state geometry.

-

A frequency calculation on the optimized transition state should yield exactly one imaginary frequency corresponding to the rotational motion.

-

-

Output: The energy of the transition state, allowing for the calculation of the rotational energy barrier.

Expected Data and Presentation

The results of these theoretical calculations should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Calculated Relative Energies of 1,2-di(1-Naphthyl)ethane Conformers

| Conformer | Dihedral Angle (N-C-C-N) (°) | Relative Energy (kcal/mol) |

| Anti | ~180 | 0.00 (by definition) |

| Gauche 1 | ~60 | Calculated Value |

| Gauche 2 | ~-60 | Calculated Value |

| Eclipsed (TS) | ~0 | Calculated Value |

| ... | ... | ... |

This table would be populated with the calculated relative energies from the DFT calculations.

Table 2: Key Geometric Parameters of 1,2-di(1-Naphthyl)ethane Conformers

| Parameter | Anti Conformer | Gauche Conformer |

| C-C (ethane) bond length (Å) | Calculated Value | Calculated Value |

| C-C (naphthyl-ethane) bond length (Å) | Calculated Value | Calculated Value |

| C-C-C bond angle (°) | Calculated Value | Calculated Value |

| Naphthyl-C-C-Naphthyl dihedral angle (°) | ~180 | ~60 |

This table would present the key optimized geometrical parameters for the most stable conformers.

Visualization of Computational Workflows and Concepts

Visual diagrams are essential for conveying the logic and flow of computational studies. Below are examples of diagrams that would be generated in the proposed study of 1,2-di(1-Naphthyl)ethane.

Caption: Proposed computational workflow for the theoretical analysis of 1,2-di(1-Naphthyl)ethane.

Caption: Energy relationship between anti and gauche conformers and their transition states.

Conclusion

An In-Depth Technical Guide to the Electronic Transitions in 1,2-di(1-Naphthyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-di(1-Naphthyl)ethane is a bichromophoric molecule that serves as a classic model system for studying intramolecular electronic interactions, particularly excimer formation. An excimer is an excited-state dimer that is formed between two identical molecules, where one is in an excited state and the other is in the ground state. In the case of 1,2-di(1-Naphthyl)ethane, the two naphthyl moieties can interact to form an intramolecular excimer. This guide provides a comprehensive overview of the electronic transitions in 1,2-di(1-Naphthyl)ethane, with a focus on the photophysical processes of absorption, fluorescence, and excimer formation. Detailed experimental protocols for characterizing these phenomena are provided, and the key photophysical parameters are summarized.

Introduction

Naphthalene and its derivatives are fundamental aromatic hydrocarbons that have been extensively studied for their rich photophysical properties. When two naphthalene chromophores are linked by a flexible chain, as in 1,2-di(1-Naphthyl)ethane, the possibility of intramolecular interactions in the excited state arises. Upon photoexcitation, one of the naphthyl groups is promoted to its first excited singlet state (S¹). If the flexible ethane linker allows the excited naphthyl group and the ground-state naphthyl group to adopt a cofacial "sandwich-like" arrangement within the excited-state lifetime, an intramolecular excimer can be formed.

The formation of an excimer is characterized by a distinct, broad, and structureless fluorescence emission band that is red-shifted compared to the structured fluorescence of the isolated naphthalene monomer. The study of intramolecular excimer formation provides valuable insights into the dynamics of molecular conformations, excited-state interactions, and the influence of the local environment on photophysical processes. These principles are of significant interest in various fields, including materials science for the development of organic light-emitting diodes (OLEDs), and in drug development for designing fluorescent probes to study biomolecular interactions.

Electronic Transitions and Photophysical Processes

The electronic transitions in 1,2-di(1-Naphthyl)ethane can be visualized using a Jablonski diagram, which illustrates the absorption of a photon, subsequent relaxation processes, and the emission of fluorescence from both the monomer and the excimer.

Caption: Jablonski diagram for 1,2-di(1-Naphthyl)ethane.

Quantitative Photophysical Data

The photophysical properties of 1,2-di(1-Naphthyl)ethane are highly dependent on the solvent environment. The following table summarizes key quantitative data for the monomer and excimer emission.

| Parameter | Monomer | Excimer | Solvent | Reference |

| Absorption Maximum (λ_abs, nm) | ~280-300 | - | Various | General Naphthalene Data |

| Fluorescence Maximum (λ_em, nm) | ~320-350 (structured) | ~400 (broad) | Various | [1] |

| Fluorescence Quantum Yield (Φ_F) | Varies | Varies | Various | Specific studies needed |

| Fluorescence Lifetime (τ, ns) | Varies | Varies | Various | Specific studies needed |

Note: Detailed quantitative data from primary research articles were not accessible for inclusion. The values presented are general ranges for naphthalene derivatives and dinaphthylalkanes.

Experimental Protocols

The characterization of the electronic transitions in 1,2-di(1-Naphthyl)ethane involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorption (λ_max) corresponding to the S₀ → S₁ transition of the naphthyl chromophore.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 1,2-di(1-Naphthyl)ethane in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance of approximately 1 at λ_max.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance.

Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectra of both the monomer and the excimer and to determine their respective emission maxima.

Methodology:

-

Sample Preparation: Prepare a series of solutions of 1,2-di(1-Naphthyl)ethane in the desired solvent with varying concentrations. For observing monomer fluorescence, use very dilute solutions (e.g., 10⁻⁶ M). To promote excimer formation, higher concentrations may be used, though intramolecular formation should be observable even at low concentrations.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength to a value where the naphthyl chromophore absorbs strongly (e.g., 280 nm).

-

Record the emission spectrum over a wavelength range that covers both the monomer and excimer emission (e.g., 300-600 nm).

-

Repeat the measurement for different solvents to investigate solvatochromic effects.

-

-

Data Analysis: Identify the emission maxima for the structured monomer fluorescence and the broad excimer fluorescence.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process for both the monomer and the excimer.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for the monomer, or a different standard for the red-shifted excimer).

-

Sample and Standard Preparation: Prepare a series of solutions of the sample and the standard in the same solvent (if possible) with absorbances at the excitation wavelength below 0.1 to minimize inner filter effects.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

-

-

Data Analysis: The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Objective: To measure the decay of the excited state for both the monomer and the excimer, providing information on the rates of radiative and non-radiative processes.

Methodology:

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) system or a phase-modulation fluorometer.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at a suitable wavelength.

-

Measure the decay of the fluorescence intensity over time at the emission maximum of the monomer and the excimer.

-

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime(s) (τ).

Caption: Experimental workflow for photophysical characterization.

Conclusion

1,2-di(1-Naphthyl)ethane provides a valuable system for investigating the fundamental principles of intramolecular electronic interactions. The interplay between the monomer and excimer states, and their sensitivity to the surrounding environment, makes this molecule a powerful tool for probing molecular dynamics and local polarity. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of the electronic transitions in 1,2-di(1-Naphthyl)ethane and related bichromophoric systems. Further research to obtain detailed, solvent-dependent quantitative data for this specific molecule would be highly beneficial for its application as a fluorescent probe and for advancing our understanding of excited-state processes.

References

A Theoretical Exploration of the Molecular Orbitals of 1,2-di(1-Naphthyl)ethane: A Guide for Researchers

An In-Depth Technical Guide on the Core Computational Analysis of 1,2-di(1-Naphthyl)ethane for Applications in Materials Science and Drug Development.

This whitepaper provides a comprehensive theoretical framework for the investigation of the molecular orbital characteristics of 1,2-di(1-Naphthyl)ethane. While specific experimental and computational studies on this molecule are not extensively available in public literature, this guide extrapolates from established principles of computational chemistry to present a robust methodology for its analysis. This document outlines a detailed computational workflow for molecular orbital analysis, presents hypothetical yet plausible quantitative data, and visualizes key processes to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction to 1,2-di(1-Naphthyl)ethane

1,2-di(1-Naphthyl)ethane is a polycyclic aromatic hydrocarbon characterized by two naphthalene rings linked by an ethane bridge. The conformational flexibility of the ethane linker and the potential for π-π interactions between the naphthyl groups make it an interesting candidate for studies in molecular electronics, host-guest chemistry, and as a scaffold in medicinal chemistry. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its chemical reactivity, photophysical properties, and potential biological activity.

Theoretical Computational Protocol

The following section details a robust and widely accepted computational methodology for performing molecular orbital calculations on 1,2-di(1-Naphthyl)ethane.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is critical as the spatial arrangement of the naphthyl rings will significantly influence the molecular orbital energies.

-

Method: Density Functional Theory (DFT) is a suitable method due to its balance of accuracy and computational cost for systems of this size.[1]

-

Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is recommended for its proven performance with organic molecules.[1]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good compromise between accuracy and computational efficiency for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.[1]

-

Software: Gaussian, ORCA, or GAMESS are industry-standard quantum chemistry software packages capable of performing these calculations.

Molecular Orbital Analysis

Once the geometry is optimized, the molecular orbitals can be calculated at the same level of theory. The key outputs are the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Energy: Represents the ability of the molecule to donate an electron.

-

LUMO Energy: Represents the ability of the molecule to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic excitability and chemical stability. A smaller gap generally indicates higher reactivity.[2]

Theoretical Quantitative Data

The following tables summarize hypothetical, yet plausible, quantitative data for the molecular orbital properties of 1,2-di(1-Naphthyl)ethane, calculated using the DFT/B3LYP/6-31G(d,p) level of theory.

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO-2 | -6.85 |

| HOMO-1 | -6.23 |

| HOMO | -5.78 |

| LUMO | -1.25 |

| LUMO+1 | -0.89 |

| LUMO+2 | -0.45 |

Table 2: Key Electronic Properties

| Property | Value | Unit |

| HOMO-LUMO Energy Gap | 4.53 | eV |

| Ionization Potential (approx.) | 5.78 | eV |

| Electron Affinity (approx.) | 1.25 | eV |

Note: Ionization potential is approximated by the negative of the HOMO energy (Koopmans' theorem), and electron affinity is approximated by the negative of the LUMO energy.

Visualization of Computational Workflow and Concepts

To further clarify the processes and relationships involved in molecular orbital calculations, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: A flowchart illustrating the key steps in the computational analysis of molecular orbitals.

Caption: A diagram representing the relationship between HOMO, LUMO, and the energy gap.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the molecular orbital analysis of 1,2-di(1-Naphthyl)ethane. By employing Density Functional Theory, researchers can gain significant insights into the electronic properties of this molecule. The provided hypothetical data and workflow visualizations serve as a valuable starting point for future computational and experimental investigations. A thorough understanding of the frontier molecular orbitals will be instrumental in guiding the design of novel materials and therapeutic agents based on the 1,2-di(1-Naphthyl)ethane scaffold.

References

Methodological & Application

Application Notes and Protocols: 1,2-di(1-Naphthyl)ethane as a Potential Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-di(1-Naphthyl)ethane is a hydrocarbon molecule containing two naphthalene rings linked by an ethane bridge. While specific applications of 1,2-di(1-Naphthyl)ethane as a fluorescent probe are not extensively documented in publicly available literature, its structural motifs suggest potential for fluorescence applications, particularly through the phenomenon of excimer formation. The naphthalene moiety is a well-known fluorophore. The presence of two such groups in close proximity, connected by a flexible ethane linker, allows for intramolecular interactions in the excited state, which can lead to the formation of an "excimer" (excited state dimer). This excimer fluorescence is characterized by a red-shifted and broad emission band compared to the monomer fluorescence of a single naphthalene unit. The formation and quenching of this excimer fluorescence could potentially be modulated by the probe's local environment, making it a candidate for various sensing applications.

This document provides a summary of the known properties of 1,2-di(1-Naphthyl)ethane, and outlines general protocols for its characterization and potential application as a fluorescent probe.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₂₂H₁₈ |

| Molecular Weight | 282.38 g/mol |

| CAS Number | 15374-45-5 |

| Boiling Point | 447.5 ± 15.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Appearance | Not specified (likely a solid) |

Potential Signaling Pathway: Excimer-Based Sensing

The fluorescence of 1,2-di(1-Naphthyl)ethane is likely to operate via an excimer-based mechanism. In a non-polar solvent or a constrained environment, the two naphthalene rings can adopt a co-planar arrangement upon excitation, leading to the formation of an intramolecular excimer and a characteristic red-shifted emission. In the presence of a target analyte or in a more polar solvent, this interaction could be disrupted, leading to a decrease in excimer fluorescence and a potential increase in the blue-shifted monomer fluorescence. This "ratiometric" change would be a desirable feature for a fluorescent probe.

Caption: Hypothetical excimer-based sensing mechanism for 1,2-di(1-Naphthyl)ethane.

Experimental Protocols

The following are generalized protocols for the characterization and potential use of 1,2-di(1-Naphthyl)ethane as a fluorescent probe.

Protocol for Synthesis of 1,2-di(1-Naphthyl)ethane

While commercially available, a potential synthesis route could involve the reductive coupling of a 1-naphthylmethyl halide. A general procedure is outlined below.

Materials:

-

1-(Bromomethyl)naphthalene

-

A suitable reducing agent (e.g., a low-valent titanium reagent)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Under an inert atmosphere, dissolve 1-(bromomethyl)naphthalene in anhydrous THF.

-

Add the reducing agent portion-wise to the stirred solution at room temperature.

-

The reaction mixture may be heated to reflux to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench carefully with water or a dilute acid solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1,2-di(1-Naphthyl)ethane.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Fluorescence Characterization

This protocol outlines the steps to determine the fundamental photophysical properties of 1,2-di(1-Naphthyl)ethane.

Materials:

-

1,2-di(1-Naphthyl)ethane

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1,2-di(1-Naphthyl)ethane (e.g., 1 mM) in a suitable solvent.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration for fluorescence measurements (typically in the low micromolar range to avoid inner filter effects).

-

UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution to determine the absorption maxima (λ_abs).

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (for naphthalene, this is typically around 320-350 nm for monomer emission and could be >400 nm for excimer emission) and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation wavelength to the determined absorption maximum (λ_abs) and scan a range of emission wavelengths. Record the emission spectrum and identify the emission maxima (λ_em).

-

Solvent Effects: Repeat steps 3-5 in a range of solvents with varying polarities to observe any shifts in the emission spectra, which can be indicative of excimer formation (more pronounced in non-polar solvents).

-

Quantum Yield Determination (Optional): If a known fluorescence standard with similar absorption and emission characteristics is available (e.g., quinine sulfate), the fluorescence quantum yield can be determined using the comparative method.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the potential of 1,2-di(1-Naphthyl)ethane as a fluorescent probe for a specific analyte.

Caption: General workflow for evaluating a potential fluorescent probe.

Conclusion

While 1,2-di(1-Naphthyl)ethane is not a widely recognized fluorescent probe, its chemical structure holds promise for fluorescence applications, likely mediated by excimer formation. The protocols and workflows outlined in this document provide a foundational framework for researchers to synthesize, characterize, and evaluate the potential of this and similar molecules as novel fluorescent sensors. Further experimental investigation is required to fully elucidate its photophysical properties and explore its utility in specific sensing applications within research, drug development, and beyond.

Application of 1,2-di(1-Naphthyl)ethane in Polymer Science: A Review of Current Research

Initial Assessment: Based on a comprehensive review of scientific literature and chemical databases, there is currently no significant, documented application of 1,2-di(1-Naphthyl)ethane in the field of polymer science. Research and development in the area of naphthyl-containing polymers have predominantly focused on derivatives of naphthalenediamine and other functionalized naphthyl compounds.

This document provides detailed application notes and protocols for structurally related naphthyl-containing compounds that have established applications in polymer science, providing valuable insights for researchers, scientists, and drug development professionals.

I. N-(1-Naphthyl)ethylenediamine Dihydrochloride in the Synthesis of Conducting Polymers

Application Note: N-(1-Naphthyl)ethylenediamine dihydrochloride is a key monomer in the electrochemical synthesis of conducting polymers. These polymers, often referred to as poly(N-(1-Naphthyl)ethylenediamine) or PNED, exhibit interesting electrochromic and catalytic properties. The polymerization process involves the anodic oxidation of the monomer, leading to the formation of a stable and uniform polymer film on the electrode surface. These films have potential applications in sensors, electrochromic devices, and as catalysts for various redox reactions.[1]

Experimental Protocol: Electropolymerization of N-(1-Naphthyl)ethylenediamine Dihydrochloride

This protocol describes the preparation of a PNED film on a platinum electrode.

Materials:

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Platinum (Pt) working electrode

-

Platinum wire counter electrode

-

Saturated Calomel Electrode (SCE) as a reference electrode

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Preparation: Prepare a 0.5 M aqueous solution of sulfuric acid.

-

Monomer Solution: Dissolve N-(1-Naphthyl)ethylenediamine dihydrochloride in the 0.5 M H₂SO₄ solution to a final concentration of 0.1 M.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the Pt working electrode, Pt wire counter electrode, and SCE reference electrode in the monomer solution.

-

Electropolymerization: Cycle the potential of the working electrode between -0.2 V and +1.0 V versus SCE at a scan rate of 50 mV/s for a desired number of cycles (e.g., 20 cycles). A polymer film will gradually deposit on the working electrode.

-

Washing: After polymerization, gently rinse the polymer-coated electrode with deionized water to remove any unreacted monomer and electrolyte.

-

Characterization: The resulting polymer film can be characterized by cyclic voltammetry in a monomer-free electrolyte solution and by various spectroscopic techniques.

Data Presentation:

| Parameter | Value | Reference |

| Monomer | N-(1-Naphthyl)ethylenediamine dihydrochloride | [1] |

| Solvent | 0.5 M H₂SO₄ (aqueous) | [1] |

| Monomer Concentration | 0.1 M | [1] |

| Potential Range | -0.2 V to +1.0 V vs. SCE | [1] |

| Scan Rate | 50 mV/s | [1] |

Logical Relationship: Electropolymerization of NED

Caption: Electropolymerization of N-(1-Naphthyl)ethylenediamine.

II. (1S, 2S)-1,2-di-1-Naphthylethylenediamine in Chiral Stationary Phases

Application Note: The chiral diamine, (1S, 2S)-1,2-di-1-Naphthylethylenediamine, serves as a precursor for the synthesis of chiral monomers. These monomers can then be polymerized to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The resulting polymeric CSPs are used for the separation of enantiomers, which is a critical process in drug development and stereoselective synthesis.

Experimental Protocol: Synthesis of a Chiral Monomer from (1S, 2S)-1,2-di-1-Naphthylethylenediamine Dihydrochloride

This protocol outlines the synthesis of N,N'-[(1S,2S)-1,2-di-1-naphthyl-ethylene]bis(2-propenamide), a chiral monomer.

Materials:

-

(1S, 2S)-1,2-di-1-Naphthylethylenediamine dihydrochloride

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Amine Neutralization: Suspend (1S, 2S)-1,2-di-1-Naphthylethylenediamine dihydrochloride in DCM. Add an excess of TEA to neutralize the dihydrochloride and liberate the free diamine. Stir the mixture at room temperature for 30 minutes.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a stoichiometric amount of acryloyl chloride dropwise to the solution while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure chiral monomer.

Data Presentation:

| Reactant | Function |

| (1S, 2S)-1,2-di-1-Naphthylethylenediamine dihydrochloride | Chiral precursor |

| Acryloyl chloride | Acylating agent to introduce polymerizable groups |

| Triethylamine | Base for neutralization and to scavenge HCl |

| Dichloromethane | Reaction solvent |

Experimental Workflow: Synthesis of Chiral Monomer and Polymer

Caption: Synthesis of a chiral stationary phase.

III. Dinaphthylpolyynes as Naphthyl-Terminated sp Carbon Chains

Application Note: Dinaphthylpolyynes are a class of molecules consisting of a polyyne chain (alternating single and triple carbon-carbon bonds) end-capped with naphthyl groups. While not polymers in the traditional sense of repeating monomer units, they represent well-defined, naphthyl-terminated oligomers of sp-hybridized carbon. These materials are synthesized to study the electronic and optical properties of sp-carbon chains and how these properties are influenced by the bulky naphthyl end groups.[2] They are of interest for applications in molecular electronics and nanotechnology.[2]

Experimental Protocol: Synthesis of Dinaphthylpolyynes via Cadiot-Chodkiewicz Coupling

This protocol describes a general method for the synthesis of a mixture of dinaphthylpolyynes.

Materials:

-

1-Ethynylnaphthalene

-

Diiodoacetylene

-

Copper(I) chloride (CuCl)

-

Aqueous ammonia

-

Hydroxylamine hydrochloride

-

Organic solvents for extraction and chromatography (e.g., toluene, hexane)

Procedure:

-

Preparation of Copper(I) Ethynylnaphthalide:

-

Dissolve CuCl and hydroxylamine hydrochloride in aqueous ammonia.

-

Add 1-ethynylnaphthalene to this solution with stirring to precipitate copper(I) ethynylnaphthalide.

-

Collect the precipitate by filtration.

-

-

Cadiot-Chodkiewicz Coupling:

-

React the prepared copper(I) ethynylnaphthalide with diiodoacetylene in a suitable organic solvent. This reaction will produce a mixture of dinaphthylpolyynes of varying lengths.

-

-

Separation and Characterization:

-

Separate the different dinaphthylpolyyne oligomers from the reaction mixture using high-performance liquid chromatography (HPLC).

-

Characterize the individual oligomers using techniques such as UV-Vis spectroscopy and mass spectrometry.

-

Data Presentation:

| Dinaphthylpolyyne | Relative Molar Concentration (%) | Reference |

| Ar-C₄-Ar | 47 ± 4 | [2] |

| Ar-C₆-Ar | 19.7 ± 0.6 | [2] |

| Ar-C₈-Ar | 18.2 ± 2.2 | [2] |

| Ar-C₁₀-Ar | 11.3 ± 1.2 | [2] |

| Ar-C₁₂-Ar | 4.1 ± 0.3 | [2] |

| (Ar = Naphthyl group) |

Signaling Pathway: Influence of Chain Length on Absorption

References

Application Notes and Protocols for 1,2-di(1-Naphthyl)ethane as a Molecular Rotor for Viscosity Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosity is a critical parameter in numerous biological and pharmaceutical contexts. In cellular biology, it influences diffusion-controlled processes, protein folding, and signaling pathways. For drug development, the viscosity of formulations is a key factor affecting stability, manufacturability, and bioavailability.[1][2] Traditional bulk viscosity measurements are often not suitable for microscopic environments or for monitoring dynamic changes in real-time.

Fluorescent molecular rotors are a class of probes that address this challenge by providing a non-invasive method to measure microviscosity.[3][4] These molecules exhibit fluorescence properties, such as quantum yield and lifetime, that are dependent on the viscosity of their immediate environment.[5][6] This dependence arises from the intramolecular rotation of a part of the molecule, a process that is hindered in more viscous media, leading to an increase in fluorescence emission.

1,2-di(1-Naphthyl)ethane is a promising candidate for a molecular rotor due to its structural features that allow for intramolecular rotation of the naphthyl groups around the central ethane bond. This document provides detailed application notes and protocols for the synthesis and utilization of 1,2-di(1-Naphthyl)ethane as a fluorescent molecular rotor for viscosity sensing, with a focus on its applications in pharmaceutical sciences.

Principle of Operation: The Molecular Rotor Mechanism

The functionality of 1,2-di(1-Naphthyl)ethane as a viscosity sensor is based on the principle of Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the molecule can relax to the ground state through two competing pathways: radiative decay (fluorescence) and non-radiative decay via intramolecular rotation.

In environments with low viscosity, the naphthyl groups can rotate freely, leading to a higher rate of non-radiative decay and consequently, lower fluorescence intensity and a shorter fluorescence lifetime. Conversely, in a viscous medium, this intramolecular rotation is restricted. This hindrance reduces the rate of non-radiative decay, causing an increase in the fluorescence quantum yield and a longer fluorescence lifetime. This relationship is quantitatively described by the Förster-Hoffmann equation:

log(Φf) = C + x * log(η)

where:

-

Φf is the fluorescence quantum yield

-

η is the viscosity of the medium

-

C is a constant that depends on the molecular properties and the solvent

-

x is the sensitivity coefficient of the molecular rotor to viscosity

A similar linear relationship exists for the fluorescence lifetime (τf). By measuring the fluorescence intensity or lifetime, the viscosity of the surrounding medium can be determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the working principle of 1,2-di(1-Naphthyl)ethane as a molecular rotor and the general workflow for viscosity measurement.

Caption: Working principle of 1,2-di(1-Naphthyl)ethane.

Caption: Workflow for viscosity measurement.

Experimental Protocols

Synthesis of 1,2-di(1-Naphthyl)ethane

Note: A specific, detailed protocol for the synthesis of 1,2-di(1-naphthyl)ethane from a primary literature source could not be definitively retrieved. The following is a plausible, generalized method based on the reductive coupling of 1-naphthaldehyde, a common synthetic route for such compounds. Researchers should adapt and optimize this procedure based on their laboratory capabilities and safety protocols. A cited method exists in "W. Theilheimer. Synthetic Methods of Organic Chemistry. Volume 21, 1967, p. 439", which should be consulted if accessible.[7]

Materials:

-

1-Naphthaldehyde

-

Low-valent titanium reagent (e.g., prepared in situ from TiCl4 and a reducing agent like Zn or Mg)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., aqueous HCl, organic solvent for extraction, drying agent, silica gel for chromatography)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, combine the reducing agent (e.g., zinc dust) and the anhydrous solvent (THF). Cool the suspension in an ice bath.

-

Slowly add the titanium tetrachloride (TiCl4) to the stirred suspension. The reaction is exothermic and will result in a color change, indicating the formation of the low-valent titanium species.

-

Reductive Coupling: Dissolve 1-naphthaldehyde in anhydrous THF and add it dropwise to the prepared low-valent titanium reagent at a controlled temperature (e.g., 0 °C to room temperature).

-